1,3-Dichloro-2-ethynylbenzene

Descripción general

Descripción

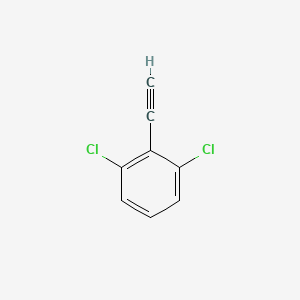

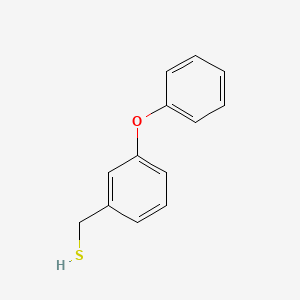

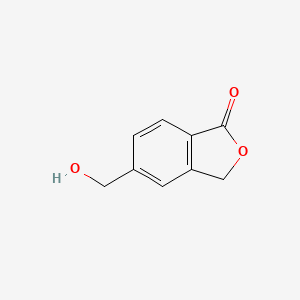

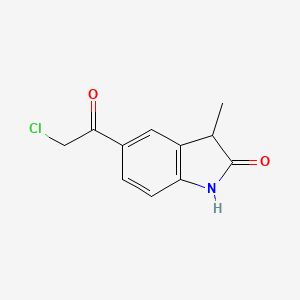

1,3-Dichloro-2-ethynylbenzene is a chemical compound with the empirical formula C8H4Cl2 . It has a molecular weight of 171.02 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-2-ethynylbenzene is represented by the SMILES stringC#CC(C(Cl)=CC=C1)=C1Cl . This indicates that the molecule consists of a benzene ring with two chlorine atoms and an ethynyl group attached.

Aplicaciones Científicas De Investigación

Kinetics of Oxidative Dimerization

One study investigated the kinetics of the oxidative dimerization of ethynylbenzene, highlighting the role of copper complexes as catalysts. The research detailed the reaction's dependence on various factors, including the concentration of cosolvent pyridine and copper salt, offering insights into the reaction mechanism and the efficiency of copper complexes in catalyzing these transformations (Meinders, Prak, & Challa, 1977).

Oxybromination Catalyzed by Molybdenum Complexes

Another application involves the molybdenum(VI)-catalyzed oxybromination of ethynylbenzene, utilizing hydrogen peroxide as the oxidant. This study emphasizes the selectivity and efficiency of the process, particularly when conducted in ionic liquids, which enhances yields and reduces reaction times, showcasing a synthetically useful approach for functionalizing ethynylbenzene (Conte, Floris, Galloni, & Silvagni, 2005).

Photophysical Properties of Carbazole-Based Dendrimers

Research on carbazole-based dendrimers containing ethynylbenzene and diethynylbenzene cores has demonstrated their potential as blue-emitting materials for organic light-emitting diodes (OLEDs). These dendrimers exhibit high fluorescence quantum yields, indicative of their suitability for use in electronic and photonic devices (Adhikari, Mondal, Shah, & Neckers, 2007).

Catalytic Cyclization via Ruthenium Complexes

A study on the ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzene derivatives has unveiled a method for forming indene and indanone products. This process, which involves a 1,5-hydrogen shift, highlights the applicability of ruthenium complexes in facilitating novel cyclization reactions, providing a pathway to intricate cyclic structures (Odedra, Datta, & Liu, 2007).

NMR Spectral Analysis in Liquid Crystals

An analysis of 1,3-dichloro-2-ethenylbenzene in liquid crystal solvents via single and multiple quantum NMR spectroscopy offered detailed structural information. This study underscores the use of NMR techniques in elucidating the molecular structure and dynamics of such compounds in anisotropic environments, contributing valuable data for material science and molecular engineering (Rendell & Burnell, 1997).

Safety and Hazards

1,3-Dichloro-2-ethynylbenzene is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a GHS07 pictogram, a signal word of “Warning”, and hazard statements including H302 . Precautionary statements include P301 + P312 + P330 . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Propiedades

IUPAC Name |

1,3-dichloro-2-ethynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZVWRBXABOVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301884 | |

| Record name | Benzene, 1,3-dichloro-2-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2-ethynylbenzene | |

CAS RN |

6575-25-3 | |

| Record name | Benzene, 1,3-dichloro-2-ethynyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3385686.png)

![(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid](/img/structure/B3385699.png)